![molecular formula C12H15N3O2S B040421 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 122772-20-7](/img/structure/B40421.png)
5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The 3,4-dimethoxyphenyl group suggests the presence of a phenyl ring (a six-membered carbon ring, akin to benzene) with two methoxy (OCH3) groups attached at the 3rd and 4th positions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall shape and size of the molecule, and the specific atoms present would all influence its properties .Scientific Research Applications
Synthesis and Characterization
This compound can be synthesized through a cyclization reaction involving monocarbonyl curcuminoid and ethyl hydrazinobenzoate . It’s characterized by techniques like NMR , FTIR , UV-Vis , and HRMS to confirm its structure and purity. This foundational work is crucial for all subsequent applications.
DNA Interaction Studies
The compound exhibits potential interaction with DNA, which is significant for understanding its role in biological systems. DNA thermal denaturation and viscosity measurements indicate that it can intercalate with DNA, causing an increase in melting temperature and viscosity . This property is essential for designing drugs that target genetic material.
Cytotoxicity Against Tumor Cells
Research has evaluated the compound’s cytotoxic effects against resistant and non-resistant tumor cell lines . Understanding its cytotoxicity is vital for developing new chemotherapeutic agents, especially for drug-resistant cancers.
Muscle Relaxant Intermediate
Derivatives of this compound have been used as intermediates in the synthesis of muscle relaxants like papaverin . This application is important in pharmaceutical manufacturing and medicinal chemistry.
Anti-Proliferative Effects
Some derivatives have shown in vitro anti-proliferative effects and can arrest cancer cells at the G2 checkpoint . This application is crucial for cancer treatment, as it can halt the progression of the disease by stopping cell division.
N-Mannich Base Formation
The compound can react to form N-Mannich bases, which are useful intermediates in organic synthesis . These bases have applications in producing various pharmaceuticals and are valuable in synthetic organic chemistry.
Nitrogen Heterocycles in Drug Design
Given that nitrogen heterocycles are core structures in many drugs, this compound’s structure could be pivotal in the design of new small-molecule drugs . Its study contributes to the broader field of drug discovery.
MDR Reversal Studies
Although not successful in one study, the compound’s potential for multidrug resistance (MDR) reversal was investigated . This is a significant area of research, as overcoming MDR can make treatments for diseases like cancer more effective.
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-4-15-11(13-14-12(15)18)8-5-6-9(16-2)10(7-8)17-3/h5-7H,4H2,1-3H3,(H,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNWZCWDOJBXTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351719 |
Source
|
Record name | 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
122772-20-7 |
Source
|
Record name | 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.